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Compound of Interest

Compound Name: 1,3,5-Undecatriene

Cat. No.: B019402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for confirming the

structure of synthetic 1,3,5-undecatriene. By presenting experimental data alongside predicted

values, this document serves as a valuable resource for the structural elucidation of this and

similar conjugated triene systems.

Spectroscopic Analysis Workflow
The confirmation of the structure of synthetic 1,3,5-undecatriene involves a multi-step

spectroscopic analysis. The following diagram illustrates the logical workflow, from sample

preparation to the final structure confirmation by comparing experimental data with expected

values.
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Caption: Workflow for the spectroscopic confirmation of synthetic 1,3,5-undecatriene.

Comparative Spectroscopic Data
The following tables summarize the available experimental and predicted spectroscopic data

for the (3E,5Z) and (3E,5E) isomers of 1,3,5-undecatriene. A direct comparison of these

datasets is crucial for accurate structure determination.

Table 1: Mass Spectrometry Data
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Isomer Molecular Ion (M+) [m/z]
Key Fragment Ions [m/z]
(Relative Intensity)

(3E,5Z)-1,3,5-Undecatriene 150 121, 107, 93, 79, 67, 55, 41

(3E,5E)-1,3,5-Undecatriene 150 121, 107, 93, 79, 67, 55, 41

Note: The fragmentation patterns for the (3E,5Z) and (3E,5E) isomers are very similar in

electron ionization mass spectrometry, highlighting the need for other spectroscopic techniques

for unambiguous identification.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Atom
Predicted Chemical Shift
(δ) for (3E,5Z)-1,3,5-
Undecatriene (ppm)

Predicted Chemical Shift
(δ) for (3E,5E)-1,3,5-
Undecatriene (ppm)

C1 114.5 114.6

C2 137.2 137.1

C3 130.8 130.9

C4 132.5 132.6

C5 125.7 125.8

C6 130.1 130.2

C7 32.9 32.9

C8 31.6 31.6

C9 22.6 22.6

C10 22.3 22.3

C11 14.1 14.1

Note: While experimental ¹³C NMR data is referenced in literature, specific chemical shifts are

not readily available in public databases. The predicted data provides a strong basis for

comparison.
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Table 3: ¹H NMR Spectroscopic Data (Predicted)

Proton(s)
Predicted Chemical Shift
(δ) and Multiplicity for
(3E,5Z)-1,3,5-Undecatriene

Predicted Chemical Shift
(δ) and Multiplicity for
(3E,5E)-1,3,5-Undecatriene

H1 5.0-5.2 (m) 5.0-5.2 (m)

H2 6.2-6.4 (m) 6.2-6.4 (m)

H3-H6 5.5-6.1 (m) 5.5-6.1 (m)

H7 2.1-2.3 (m) 2.1-2.3 (m)

H8-H10 1.2-1.5 (m) 1.2-1.5 (m)

H11 0.9 (t) 0.9 (t)

Note: Experimental ¹H NMR data for the specific isomers is not widely available in public

spectral databases. The predicted values offer a reference for spectral interpretation.

Table 4: Infrared (IR) Spectroscopy Data
Functional Group Expected Absorption Range (cm⁻¹)

C-H (alkene) stretch 3010-3100

C-H (alkane) stretch 2850-2960

C=C (conjugated) stretch 1600-1650

C-H bend (alkene) 675-1000

Note: Specific experimental IR spectra for individual isomers are not readily available in public

databases. The expected absorption ranges for the key functional groups are provided for

general comparison.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure

reproducibility and accurate data acquisition.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the synthetic 1,3,5-undecatriene in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be free of any

particulate matter.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a

relaxation delay of 1-2 seconds. A larger number of scans will be required compared to ¹H

NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00

ppm).

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the liquid sample into the mass

spectrometer, typically via a gas chromatography (GC-MS) system for separation of any

impurities or isomers.

Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the molecular weight of 1,3,5-
undecatriene (e.g., m/z 35-200).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Compare the obtained spectrum with reference spectra from databases such as the NIST

Mass Spectral Library.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 1,3,5-undecatriene is a liquid, a neat sample can be analyzed.

Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400

cm⁻¹).

Data Analysis: Identify the characteristic absorption bands for the functional groups present

in the molecule and compare their positions to expected values.

Conclusion
The structural confirmation of synthetic 1,3,5-undecatriene relies on a synergistic approach

utilizing multiple spectroscopic techniques. While mass spectrometry can readily confirm the

molecular weight, the similarity in fragmentation patterns between isomers necessitates the use

of NMR spectroscopy for unambiguous stereochemical assignment. Although complete

experimental NMR and IR data sets are not widely disseminated in public databases, the

provided predicted values and experimental protocols offer a robust framework for researchers

to confidently verify the structure of their synthetic products. The comparison of experimental

data with predicted values remains a cornerstone of modern structural elucidation.

To cite this document: BenchChem. [Confirming the Structure of Synthetic 1,3,5-
Undecatriene: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b019402#confirming-the-structure-of-
synthetic-1-3-5-undecatriene-using-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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